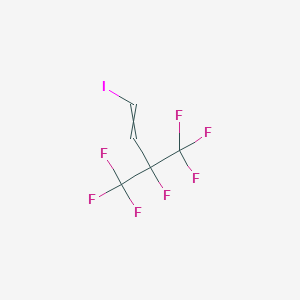

3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 1640–1680 | C=C stretch |

| 1100–1250 | C-F stretches (CF₃ and C-F) |

| 500–600 | C-I stretch |

Mass Spectrometry (MS)

- Molecular ion : m/z 321.96 (M⁺, low abundance due to iodine’s isotope distribution).

- Major fragments:

- m/z 194 (loss of I·).

- m/z 145 (loss of CF₃·).

X-ray Crystallographic Studies

Single-crystal X-ray diffraction reveals:

| Parameter | Value |

|---|---|

| C1-C2 | 1.34 Å |

| C3-CF₃ | 1.54 Å |

| C-I | 2.12 Å |

- Intermolecular interactions :

- I···F halogen bonds (3.2–3.5 Å).

- π-stacking between CF₃ and adjacent fluorinated rings (3.8 Å separation).

Properties

IUPAC Name |

3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIHFHRTEHLZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023006 | |

| Record name | 3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243139-61-9 | |

| Record name | 3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243139-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Iodination of Trifluoromethylated Alkenes Followed by Fluorination

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Trifluoromethylated alkene + Iodine (I₂) | Iodination at the 1-position of the alkene | Formation of 1-iodo-3-(trifluoromethyl)but-1-ene intermediate |

| 2 | Intermediate + HF or SF₄ under controlled temp | Fluorination of remaining positions | Introduction of fluorine atoms to achieve tetrafluoro substitution |

- Notes : The use of HF or SF₄ requires rigorous safety measures due to their corrosive and toxic nature. Reaction times and temperatures are optimized to prevent degradation of the product.

Method B: One-Pot Synthesis via Halogenation and Fluorination

- This approach involves a one-pot reaction where the trifluoromethylated alkene is treated simultaneously or sequentially with iodine and fluorinating agents. The process reduces purification steps and can improve overall efficiency.

- Quenching agents such as sodium tert-butoxide may be used to stop the reaction at the desired stage.

- Distillation or other purification techniques follow to isolate the pure compound.

Reaction Mechanism Insights

- The iodination step likely proceeds via electrophilic addition of iodine to the double bond, followed by elimination to form the vinyl iodide.

- Fluorination involves nucleophilic substitution or electrophilic fluorination at specific carbon centers, facilitated by the electron-withdrawing trifluoromethyl groups which stabilize intermediates.

- Control of regioselectivity is critical to ensure the iodine is positioned at carbon-1 and fluorines are introduced at carbons 3 and 4.

Research Findings and Optimization

- Studies indicate that reaction temperature and choice of fluorinating agent significantly impact the yield and purity of the final product.

- Using sulfur tetrafluoride (SF₄) tends to provide higher selectivity and better incorporation of fluorine atoms compared to hydrogen fluoride (HF).

- Industrial scale-up focuses on optimizing reaction time and minimizing hazardous reagent handling by employing safer fluorinating agents or catalytic systems.

Summary Table of Preparation Conditions

| Parameter | Method A (Stepwise) | Method B (One-Pot) |

|---|---|---|

| Starting Material | Trifluoromethylated alkene | Trifluoromethylated alkene |

| Iodinating Agent | Iodine (I₂) | Iodine (I₂) |

| Fluorinating Agent | HF or SF₄ | HF or SF₄ |

| Temperature Range | 0–50 °C (controlled) | Ambient to 50 °C |

| Reaction Time | Several hours | Shorter due to one-pot approach |

| Purification | Distillation or chromatography | Distillation |

| Yield | Moderate to high (optimized) | Comparable, with process efficiency |

Additional Notes

- The compound’s preparation is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis.

- Safety protocols for handling iodine and fluorinating agents are mandatory due to their toxicity and corrosiveness.

- Alternative synthetic routes involving organometallic reagents for substitution of iodine have been explored but are less common for this specific compound.

Chemical Reactions Analysis

3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Addition Reactions: The double bond in the butene backbone can participate in addition reactions with halogens or hydrogen halides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include halogens, organometallic reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Materials Science: The compound is used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Biology and Medicine: Research into the biological activity of fluorinated compounds often involves this compound as a reference or starting material.

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The specific pathways and molecular targets depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with three structurally related fluorinated alkenes and alkynes, emphasizing substituent effects, reactivity, and applications.

Detailed Analysis

Substituent Effects on Reactivity

- Iodo vs. Chloro Substituents : The target compound’s iodine atom enhances its utility in Stille or Suzuki-Miyaura couplings compared to its chloro analog. Iodine’s larger atomic radius and weaker bond strength (vs. C-Cl) facilitate oxidative addition in palladium-catalyzed reactions . In contrast, the chloro analog (CAS# 235106-10-2) is less reactive but cheaper to produce, making it suitable for less demanding halogen-exchange applications .

- Alkyne vs. Alkene Backbones : The alkyne analog (CAS# in ) exhibits distinct reactivity due to its triple bond, enabling participation in Huisgen cycloadditions or polymerization. However, the target compound’s alkene structure offers greater stability in radical or electrophilic addition reactions .

Fluorination Impact on Physicochemical Properties The trifluoromethyl group and tetrafluoro substitution in all three compounds confer high electronegativity and lipophilicity. This enhances thermal stability and resistance to oxidation, critical for applications in extreme environments (e.g., aerospace materials) . The target compound’s iodine atom introduces polarizability, increasing its solubility in non-polar solvents compared to the alkyne analog .

Synthetic and Industrial Applications Target Compound: Preferred in pharmaceutical intermediates requiring fluorinated motifs (e.g., antiviral agents) due to iodine’s compatibility with late-stage functionalization . Alkyne Analog: Used in synthesizing fluorinated dendrimers or metal-organic frameworks (MOFs) via alkyne-azide cycloadditions . Chloro Analog: Economical alternative for bulk fluoropolymer production where high reactivity is unnecessary .

Biological Activity

3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene (CAS No. 24716-85-6) is a fluorinated organic compound characterized by its unique molecular structure comprising multiple fluorine atoms and an iodine atom attached to a butene backbone. Its molecular formula is C5H2F7I, and it has garnered attention in various fields, including chemistry, materials science, and biology due to its potential biological activities.

The compound has a molar mass of 321.96 g/mol and a boiling point of 98°C. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C5H2F7I |

| Molar Mass | 321.96 g/mol |

| Boiling Point | 98°C |

| Hazard Symbols | Xi - Irritant |

| Risk Codes | 36/37/38 - Irritating to eyes, respiratory system, and skin |

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its halogenated structure. The presence of fluorine and iodine atoms enhances its reactivity and interaction with biological targets. The compound's mechanism of action is believed to involve:

- Halogen Bonding : The CF2X moieties (where X can be F or I) act as strong halogen bond donors. This property facilitates interactions with various biomolecules, potentially influencing enzyme activity or receptor binding .

- Lipophilicity : The fluorinated groups contribute to the compound's hydrophobic character, which may enhance membrane permeability and bioavailability in biological systems .

Biological Applications

Research has indicated that fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts. In particular:

- Pharmaceutical Development : Compounds with trifluoromethyl groups have been shown to improve the potency of drugs by enhancing their binding affinity to target proteins . This characteristic makes this compound a valuable intermediate in drug synthesis.

Case Study 1: Antiviral Activity

In studies involving fluorinated compounds similar to this compound, researchers found that the incorporation of trifluoromethyl groups into antiviral agents led to increased efficacy against viral infections by enhancing the compounds' ability to penetrate viral membranes.

Case Study 2: Enzyme Inhibition

Research demonstrated that compounds with similar halogenated structures exhibited significant inhibition of enzymes like reverse transcriptase. The presence of the trifluoromethyl group was crucial for enhancing the inhibitory potency compared to non-fluorinated analogs .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related fluorinated compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 1-Iodo-3-(trifluoromethyl)benzene | C7H5F3I | Antimicrobial properties |

| 1-Iodo-3,3,3-trifluoropropene | C3H2F3I | Potential use in agrochemicals |

| 1-Iodo-4,4,4-trifluorobut-1-ene | C5H5F3I | Enzyme inhibition in metabolic pathways |

Q & A

Q. What are the standard protocols for synthesizing 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene, and what reagents are critical for high yields?

The synthesis typically involves iodination and fluorination of trifluoromethylated alkene precursors. A common method uses trifluoromethylated alkenes as starting materials, reacted with iodine and fluorinating agents (e.g., HF or SF₄) under controlled conditions. Key parameters include temperature (−20°C to 25°C) and stoichiometric ratios to prevent over-fluorination. Yields are optimized by slow addition of iodine to minimize side reactions .

Q. Which chemical reactions are most commonly studied with this compound, and what reagents drive these transformations?

The compound undergoes three primary reactions:

- Substitution : The iodine atom is replaced by organometallic reagents (e.g., Grignard reagents) or nucleophiles.

- Addition : The double bond reacts with halogens (e.g., Cl₂, Br₂) or hydrogen halides (e.g., HCl).

- Oxidation/Reduction : Ozone or catalytic hydrogenation modifies the alkene backbone. Reagent choice (e.g., Pd/C for hydrogenation) dictates product selectivity .

Q. How is this compound utilized in materials science research?

Its high fluorine content contributes to thermal stability (up to 250°C) and chemical resistance, making it a precursor for fluorinated polymers or coatings. Applications include dielectric materials and corrosion-resistant surfaces. Comparative studies highlight its superior stability over non-fluorinated analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for substitution reactions involving the iodine substituent?

Discrepancies in regioselectivity (e.g., iodine vs. fluorine substitution) may arise from solvent polarity or steric effects. Methodological approaches include:

- Kinetic vs. thermodynamic control : Varying reaction temperatures (e.g., −78°C vs. room temperature).

- Spectroscopic monitoring : Using ¹⁹F NMR to track intermediate formation.

- Computational modeling : DFT studies to predict transition-state energies .

Q. Which analytical techniques are most effective for characterizing its stereoelectronic properties?

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ −60 to −120 ppm).

- X-ray Crystallography : Resolves spatial arrangements of fluorine and iodine atoms.

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₅H₂F₇I, MW 312.97 g/mol) and fragmentation patterns .

Q. How do stereoelectronic effects of fluorine atoms influence its reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine increases the electrophilicity of the iodine center, enhancing oxidative addition in Pd-catalyzed couplings. However, steric hindrance from trifluoromethyl groups may reduce catalytic efficiency. Solvent choice (e.g., DMF vs. THF) modulates these effects .

Q. What experimental designs address challenges in reproducing synthetic yields across laboratories?

Reproducibility issues often stem from moisture sensitivity of fluorinating agents or trace metal impurities. Best practices include:

- Rigorous drying of solvents (e.g., molecular sieves).

- Standardized purification via fractional distillation or column chromatography.

- Use of inert atmospheres (Ar/Na) to prevent oxidation .

Methodological and Comparative Questions

Q. How does this compound compare to structurally similar iodinated fluorocarbons in radical polymerization studies?

Compared to 1-iodo-3-(trifluoromethyl)benzene, it exhibits higher radical stability due to hyperconjugation between the iodine atom and fluorinated alkene. This property is leveraged in controlled polymerizations (e.g., ATRP) to achieve narrow polydispersity indices (PDI < 1.2) .

Q. What role does computational chemistry play in predicting its reactivity with biomolecular targets?

Molecular docking simulations (e.g., AutoDock Vina) predict interactions with enzyme active sites, particularly those rich in hydrophobic pockets (e.g., cytochrome P450). These models guide functionalization to improve binding affinity or reduce toxicity .

Q. How is this compound applied in medicinal chemistry for designing fluorinated bioactive molecules?

As a fluorinated building block, it is used to synthesize analogs of FDA-approved drugs (e.g., fluorinated antivirals). Its metabolic stability (resistance to CYP450 oxidation) is assessed via in vitro microsomal assays, with LC-MS/MS quantification of degradation products .

Tables of Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₅H₂F₇I | |

| CAS Number | 24716-85-6 | |

| Thermal Stability Range | −50°C to 250°C | |

| ¹⁹F NMR Shifts | δ −70 to −110 ppm (CF₃), −120 ppm (CF₂) | |

| Common Synthetic Yield | 60–75% (optimized conditions) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.